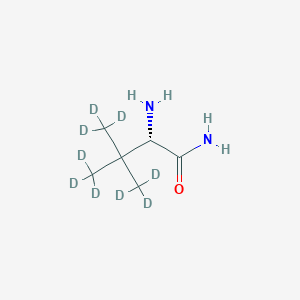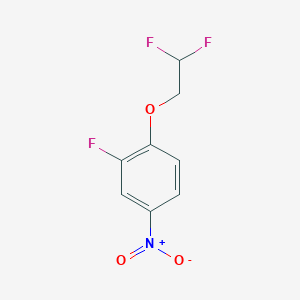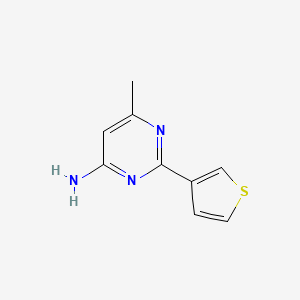![molecular formula C29H32NO9P B13448381 Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative](/img/structure/B13448381.png)
Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative is a complex organic compound that belongs to the class of pyranoses Pyranoses are cyclic forms of sugars that contain a six-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative typically involves multicomponent reactions. One common method is the Knoevenagel-Michael cyclocondensation, which involves the reaction of barbituric acid, malononitrile, and arylaldehyde derivatives . This reaction is often carried out in aqueous ethanol at room temperature using a photoexcited organic dye as a catalyst .
Industrial Production Methods: Industrial production of this compound can be achieved through green chemistry approaches. Techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and solvent-free conditions are employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and aldehyde groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound’s structure .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, particularly against alpha-glucosidase, which is relevant for the treatment of type-2 diabetes . In medicine, derivatives of this compound have shown promising antitumor activity .
Wirkmechanismus
The mechanism of action of Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative involves its interaction with specific molecular targets. For instance, as an alpha-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of carbohydrates into glucose . This inhibition can help regulate blood sugar levels in diabetic patients. The compound’s antitumor activity is attributed to its ability to interfere with DNA replication and repair mechanisms, leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include Pyrano[2,3-d]pyrimidine-2,4-dione derivatives and Pyrano[2,3-c]pyrazole derivatives . These compounds share structural similarities with Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative but differ in their specific functional groups and biological activities.
Uniqueness: What sets this compound apart is its unique combination of a pyranose ring with a dioxin moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Eigenschaften
Molekularformel |
C29H32NO9P |
|---|---|
Molekulargewicht |
569.5 g/mol |
IUPAC-Name |
[(4aR,6R,7R,8R,8aS)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] dibenzyl phosphate |
InChI |
InChI=1S/C29H32NO9P/c1-20(31)30-25-26(32)27-24(19-34-28(38-27)23-15-9-4-10-16-23)37-29(25)39-40(33,35-17-21-11-5-2-6-12-21)36-18-22-13-7-3-8-14-22/h2-16,24-29,32H,17-19H2,1H3,(H,30,31)/t24-,25-,26-,27-,28?,29-/m1/s1 |
InChI-Schlüssel |
LCZGQFAGJQPCFF-YXMKFHFFSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Kanonische SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid](/img/structure/B13448325.png)
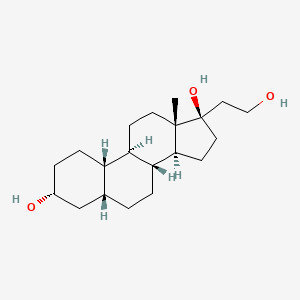
![9-Chloro-9-phosphabicyclo[4.2.1]nonane](/img/structure/B13448337.png)


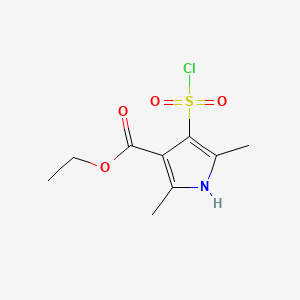
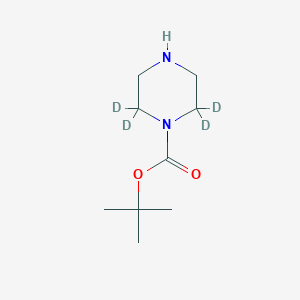
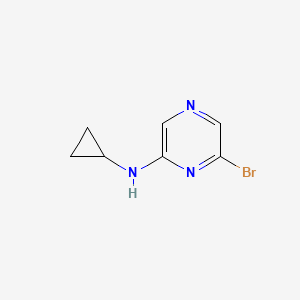
![4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide](/img/structure/B13448361.png)
